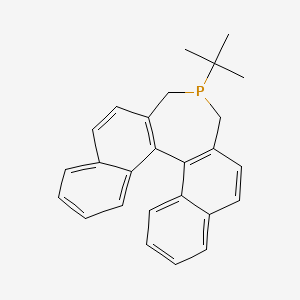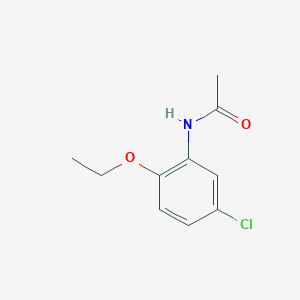
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is an organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science. The presence of a bromine atom and a nitrile group in this compound makes it a valuable intermediate for further chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Cyclization: The formation of the tetrahydrocarbazole core is accomplished through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Nitrile Introduction: The nitrile group is introduced through nucleophilic substitution reactions, where a suitable nitrile precursor reacts with the brominated tetrahydrocarbazole intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Materials Science: It is employed in the synthesis of advanced materials with specific optical and electronic properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of (6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The presence of the bromine atom and nitrile group can enhance its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated heterocyclic compound with similar structural features.
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline: A compound with a similar core structure but different functional groups.
N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-N-(4-methylphenyl)amine: A related carbazole derivative with different substituents.
Uniqueness
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide distinct chemical reactivity and potential for diverse applications. Its specific combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules with tailored properties.
Propriétés
Numéro CAS |
88732-43-8 |
|---|---|
Formule moléculaire |
C14H11BrN2O |
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
2-(6-bromo-1-oxo-3,4-dihydro-2H-carbazol-9-yl)acetonitrile |
InChI |
InChI=1S/C14H11BrN2O/c15-9-4-5-12-11(8-9)10-2-1-3-13(18)14(10)17(12)7-6-16/h4-5,8H,1-3,7H2 |
Clé InChI |
ZGUUKHQZEBAOLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=O)C1)N(C3=C2C=C(C=C3)Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



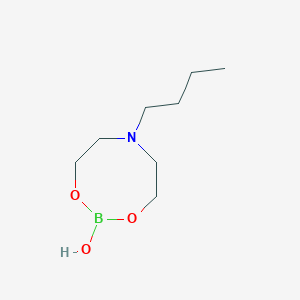

![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
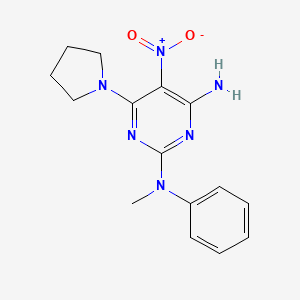
![[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)](/img/structure/B14144252.png)
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)

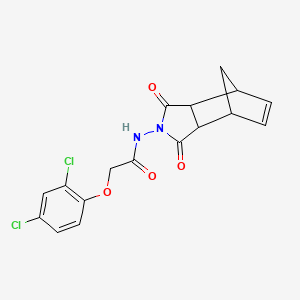
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)
